molecular formula C11H13N3O2 B115629 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 149970-48-9

3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No. B115629
M. Wt: 219.24 g/mol
InChI Key: WIXMCKPUKCQABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine, also known as BDBI, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BDBI is a heterocyclic compound that consists of a benzodioxin ring and an imidazole ring. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine is not fully understood, but it is believed to act as a modulator of various neurotransmitters in the brain. 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain. 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has also been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain.

Biochemical And Physiological Effects

3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine in lab experiments is its potent activity against cancer cell lines, making it a promising candidate for the development of anticancer drugs. Another advantage is its potential as a therapeutic agent for the treatment of neurological disorders. However, one limitation of using 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine. One potential direction is the development of 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine derivatives with improved solubility and potency. Another direction is the investigation of the effects of 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine on other neurotransmitters in the brain. Additionally, the potential use of 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine as a therapeutic agent for other diseases, such as depression and anxiety disorders, could be explored. Overall, 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine is a promising compound with potential applications in various scientific fields.

Synthesis Methods

3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine can be synthesized using several methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 1,2-diaminobenzene in the presence of a dehydrating agent. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 1,2-diaminobenzene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). These methods have been optimized to produce high yields of 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine.

Scientific Research Applications

3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to have potent antitumor activity against various cancer cell lines. In pharmacology, 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes.

properties

CAS RN

149970-48-9

Product Name

3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C11H13N3O2/c12-7-1-2-8-9(5-7)16-10(6-15-8)11-13-3-4-14-11/h1-2,5,10H,3-4,6,12H2,(H,13,14)

InChI Key

WIXMCKPUKCQABV-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C2COC3=C(O2)C=C(C=C3)N

Canonical SMILES

C1CN=C(N1)C2COC3=C(O2)C=C(C=C3)N

synonyms

7-aminoidazoxan

Origin of Product

United States

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